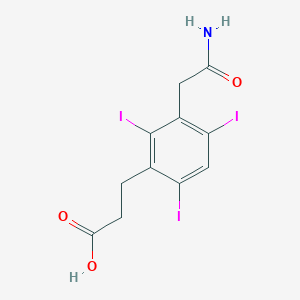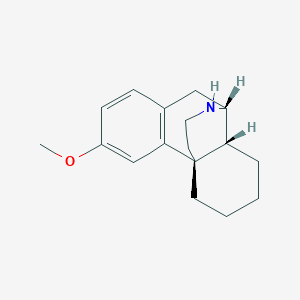
Morphinan, 3-methoxy-
Vue d'ensemble
Description
Morphinan, 3-methoxy- is a chemical compound with the molecular formula C17H23NO and a molar mass of 257.377 g/mol . It is an inactive metabolite of both dextromethorphan and levomethorphan, and has been shown to produce local anesthetic effects . This compound is metabolized by the liver enzyme CYP2D6 .
Méthodes De Préparation
The preparation of Morphinan, 3-methoxy- involves several synthetic routes. One method includes the following steps :
Acylation Reaction: (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline undergoes acylation with an acylation reagent to generate (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline amide.
Acidic Cyclization: The intermediate is subjected to acidic cyclization to obtain ent-3-hydroxy-morphinan amide.
O-Methylation: The intermediate undergoes O-methylation to generate ent-3-methoxymorphinan amide.
Hydrolysis: Finally, hydrolysis of the intermediate yields ent-3-methoxymorphinan.
N-Benzylation: Dextromethorphan midbody undergoes N-benzylation under alkaline conditions to produce (+)-1-(4-methoxy)benzyl-N-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.
Acid Cyclization: The compound is then subjected to acid cyclization to obtain ent-3-hydroxy-17-benzylmorphinan.
O-Methylation: The intermediate undergoes O-methylation to produce ent-3-methoxy-17-benzylmorphinan.
Debenzylation: Finally, debenzylation of the compound yields ent-3-methoxy-morphinan.
Analyse Des Réactions Chimiques
Morphinan, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxymorphinan.
Reduction: Reduction reactions can convert it back to its parent compounds, dextromethorphan and levomethorphan.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are 3-hydroxymorphinan and other substituted morphinans .
Applications De Recherche Scientifique
Morphinan, 3-methoxy- has several scientific research applications:
Chemistry: It is used as an analytical standard for drug analysis.
Biology: It serves as a metabolite marker in studies involving dextromethorphan metabolism.
Medicine: Its local anesthetic properties are studied for potential therapeutic applications.
Industry: It is used in the synthesis of other morphinan derivatives for pharmaceutical purposes.
Mécanisme D'action
Morphinan, 3-methoxy- exerts its effects primarily through its local anesthetic properties. It is metabolized by the liver enzyme CYP2D6, which converts it into active metabolites that interact with nerve cells to block pain signals . The molecular targets involved include sodium channels on nerve cells, which are inhibited by the compound, leading to reduced nerve excitability and pain perception .
Comparaison Avec Des Composés Similaires
Morphinan, 3-methoxy- is similar to other morphinan derivatives such as:
Dextromethorphan: Both are used as cough suppressants, but Morphinan, 3-methoxy- is an inactive metabolite.
Levomethorphan: Similar in structure, but levomethorphan has opioid activity.
3-Hydroxymorphinan: An oxidized form of Morphinan, 3-methoxy- with different pharmacological properties.
The uniqueness of Morphinan, 3-methoxy- lies in its local anesthetic effects and its role as a metabolite in the metabolism of dextromethorphan and levomethorphan .
Propriétés
IUPAC Name |
(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSWVUXAPSPEH-USXIJHARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-25-5 | |
| Record name | 3-Methoxymorphinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxymorphinan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methoxymorphinan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYMORPHINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497WV2EY4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


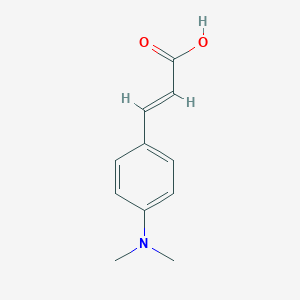
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
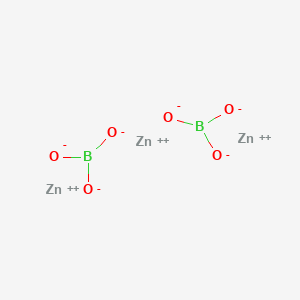

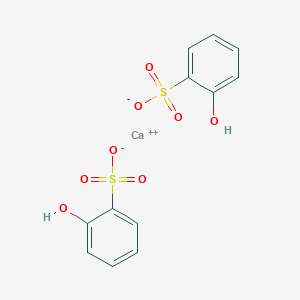
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
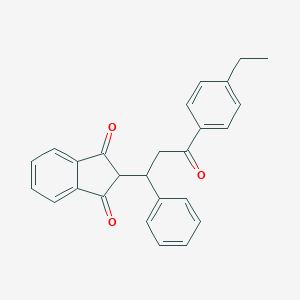
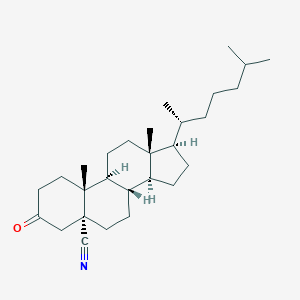
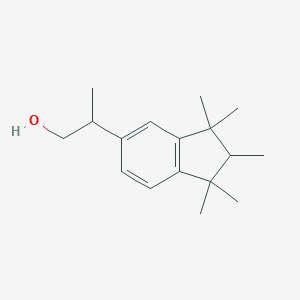
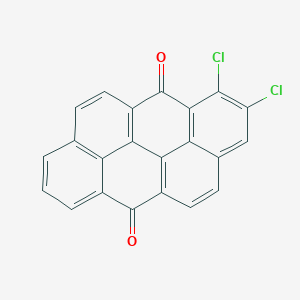
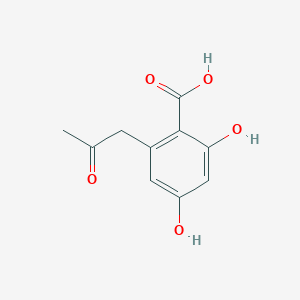
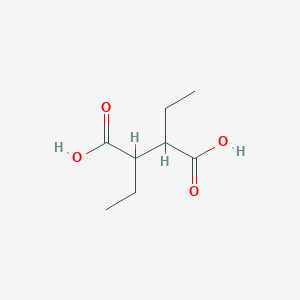
![4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B74968.png)
